4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile
Overview
Description
4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, a nitrile group, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl groups: Trifluoromethyl groups are often introduced via trifluoromethylation reactions, which can be catalyzed by transition metals such as copper or palladium.
Coupling reactions: The final step involves coupling the furan ring with the benzonitrile moiety using reagents such as palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring and nitrile group may interact with specific active sites on target molecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-(3-(5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-yl)acryloyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(E)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F6NO2/c23-21(24,25)16-9-15(10-17(11-16)22(26,27)28)20-8-6-18(31-20)5-7-19(30)14-3-1-13(12-29)2-4-14/h1-11H/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACWFJCSBMWSTK-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C=CC2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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